molecular formula C9H18N2OS B4134131 1-Cyclopropyl-3-(3-ethoxypropyl)thiourea

1-Cyclopropyl-3-(3-ethoxypropyl)thiourea

Cat. No.: B4134131
M. Wt: 202.32 g/mol
InChI Key: WEUGWRNYSFTODZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-(3-ethoxypropyl)thiourea is an organosulfur compound with the molecular formula C9H18N2OS. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-N’-(3-ethoxypropyl)thiourea can be synthesized through a condensation reaction between an amine and an isothiocyanate. One common method involves the reaction of cyclopropylamine with 3-ethoxypropyl isothiocyanate in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-cyclopropyl-N’-(3-ethoxypropyl)thiourea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(3-ethoxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted thioureas or thiocarbamates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines or alcohols; reactions are often conducted in polar solvents such as ethanol or methanol at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Substituted thioureas, thiocarbamates

Scientific Research Applications

N-cyclopropyl-N’-(3-ethoxypropyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor. Thiourea derivatives are known to inhibit various enzymes, including urease and peroxidase, making them useful in biochemical studies.

    Medicine: Explored for its potential therapeutic properties. Thiourea derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.

    Industry: Utilized in the production of polymers, resins, and other materials. Thiourea compounds are also used in the formulation of photographic chemicals and as vulcanization accelerators in the rubber industry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(3-ethoxypropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbonyl group can form hydrogen bonds or coordinate with metal ions in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N’-phenylthiourea
  • N-cyclopropyl-N’-methylthiourea
  • N-cyclopropyl-N’-(2-ethoxyethyl)thiourea

Comparison

N-cyclopropyl-N’-(3-ethoxypropyl)thiourea is unique due to the presence of the 3-ethoxypropyl group, which imparts specific physicochemical properties, such as solubility and reactivity. Compared to N-cyclopropyl-N’-phenylthiourea, which has a bulky aromatic group, N-cyclopropyl-N’-(3-ethoxypropyl)thiourea is more flexible and may exhibit different binding affinities to molecular targets. The presence of the ethoxy group also enhances its solubility in organic solvents, making it more suitable for certain synthetic applications.

Properties

IUPAC Name

1-cyclopropyl-3-(3-ethoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-2-12-7-3-6-10-9(13)11-8-4-5-8/h8H,2-7H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUGWRNYSFTODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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